molecular formula C10H19AgO2 B082495 Silver decanoate CAS No. 13126-67-5

Silver decanoate

Cat. No.: B082495
CAS No.: 13126-67-5
M. Wt: 279.12 g/mol
InChI Key: OIZSSBDNMBMYFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silver decanoate is a chemical compound with the formula C10H19AgO2. It is a silver salt of decanoic acid, also known as capric acid. This compound is known for its antimicrobial properties and is used in various applications, including medical and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver decanoate can be synthesized through the reaction of silver nitrate with decanoic acid. The reaction typically involves dissolving silver nitrate in water and then adding decanoic acid dissolved in an organic solvent such as ethanol. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: Silver decanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form silver oxide and decanoic acid.

    Reduction: It can be reduced to metallic silver and decanoic acid.

    Substitution: this compound can participate in substitution reactions where the silver ion is replaced by another metal ion.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.

    Substitution: Reactions with other metal salts, such as copper sulfate, can lead to the formation of copper decanoate and silver sulfate.

Major Products Formed:

    Oxidation: Silver oxide and decanoic acid.

    Reduction: Metallic silver and decanoic acid.

    Substitution: Copper decanoate and silver sulfate.

Scientific Research Applications

Silver decanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of silver nanoparticles, which have applications in catalysis and sensing.

    Biology: this compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antibacterial agents.

    Medicine: It is explored for its potential in wound dressings and coatings for medical devices to prevent infections.

    Industry: this compound is used in the production of conductive inks and coatings for electronic devices.

Mechanism of Action

The antimicrobial action of silver decanoate is primarily due to the release of silver ions, which interact with bacterial cell membranes and proteins. Silver ions can disrupt the cell membrane, leading to cell lysis and death. They also bind to bacterial enzymes and DNA, inhibiting their function and replication. The decanoate part of the molecule helps in the solubility and stability of the compound, enhancing its effectiveness.

Comparison with Similar Compounds

    Silver neodecanoate: Similar to silver decanoate but with a different alkyl chain structure.

    Silver acetate: Another silver carboxylate with different solubility and reactivity properties.

    Silver nitrate: A widely used silver compound with strong oxidizing properties.

Uniqueness of this compound: this compound is unique due to its balance of antimicrobial activity and stability. The decanoate ion provides a hydrophobic tail that enhances the compound’s interaction with lipid membranes, making it more effective in disrupting bacterial cells compared to other silver salts.

By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

silver;decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2.Ag/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZSSBDNMBMYFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)[O-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19AgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611488
Record name Silver(1+) decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13126-67-5
Record name Silver(1+) decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 8.6 g of capric acid in 100 ml of butyl acetate was maintained at a temperature of 5° C., to which 200 ml of water was added with stirring to form an emulsion. 50 ml of an aqueous solution of silver ammonium complex containing 8.5 g of silver nitrate (chillset at 5° C.) was added to the above emulsion over a 30 second period in order to allow the capric acid to react with the silver ion. After the removal of an aqueous phase, a silver caprate-containing butyl acetate phase was dispersed into 120 g of isopropanol solution containing 15 weight percent of polyvinyl butyral to produce a polymer dispersion of silver caprate. A composition containing the several components setforth below were added to the polymer dispersion of silver caprate in their listed order every ten minutes while maintaining the temperature at 50° C., resulting in the formation of a heat developable light-sensitive coating composition.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

First, silver n-decanoate was prepared by the known procedure. Thus, commercial n-decanoic acid and sodium hydroxide were put in pure water and dissolved under heating at 60° C. to prepare sodium n-decanoate. Separately, an equivalent of silver nitrate was dissolved in pure water and the resulting solution was added to the above aqueous solution of sodium n-decanoate. The silver n-decanoate precipitating out was recovered with a suction filter and dried in a dryer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium n-decanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium n-decanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silver decanoate
Reactant of Route 2
Silver decanoate
Reactant of Route 3
Silver decanoate
Reactant of Route 4
Reactant of Route 4
Silver decanoate
Reactant of Route 5
Silver decanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.